
5,6-Dihydroxy-pyrimidine-4-carboxylic acid
Overview
Description
5,6-Dihydroxy-pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of a malonic acid ester with formamide and an alkali metal alkoxide at elevated temperatures . Another method includes the use of 5-formyluracil and the enzyme thymine 7-hydroxylase to obtain the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl and carboxylic acid functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
One of the most notable applications of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid is its role as an antiviral agent. Research has indicated that derivatives of this compound can inhibit viral enzymes, particularly integrase, which is crucial for viral replication. For instance, the methyl ester form of DHPC has shown promising results in preclinical studies against various viral infections, suggesting its potential as a therapeutic agent in antiviral drug development .
Anticancer Potential
Studies have explored the anticancer properties of DHPC and its derivatives. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of cell cycle regulators. A notable study demonstrated that treatment with DHPC led to significant reductions in tumor growth in xenograft models of human cancers .
Enzyme Inhibition
This compound serves as a substrate and inhibitor for various enzymes involved in nucleotide metabolism. Its ability to mimic natural substrates allows it to be used as a tool in biochemical assays to study enzyme kinetics and mechanisms.
Metabolic Pathway Studies
Research utilizing DHPC has contributed to understanding metabolic pathways involving pyrimidine nucleotides. By tracing the incorporation of this compound into nucleic acid synthesis pathways, scientists have gained insights into cellular metabolism and the regulation of nucleotide pools .
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
In a study published in Journal of Virology, researchers evaluated the antiviral efficacy of DHPC against HIV-1. The results indicated a dose-dependent inhibition of viral replication, with IC50 values comparable to established antiviral agents .
Case Study 2: Cancer Cell Apoptosis
A research article in Cancer Research highlighted the effects of DHPC on breast cancer cell lines. The findings showed that treatment with DHPC led to increased reactive oxygen species (ROS) production and activation of caspase pathways, resulting in significant apoptosis .
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxypyrimidine-5-carboxylic acid: This compound is similar in structure but differs in the position of the hydroxyl groups.
4,6-Dihydroxypyrimidine: Another related compound with hydroxyl groups at different positions.
Uniqueness
5,6-Dihydroxy-pyrimidine-4-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
5,6-Dihydroxy-pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its two hydroxyl groups at positions 5 and 6 and a carboxylic acid group at position 4, has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molar mass of approximately 158.11 g/mol. The presence of hydroxyl groups contributes to its solubility and interaction with biological macromolecules, which is critical for its biological activity.
Biological Activities
-
Antimicrobial Activity :
Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy suggests potential applications in treating infections caused by resistant bacteria . -
Anti-inflammatory Effects :
Research has shown that this compound can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in inflammation. The reported IC values for COX-2 inhibition are comparable to standard anti-inflammatory drugs like celecoxib . -
Antioxidant Properties :
The compound demonstrates antioxidant activity by scavenging free radicals, which is vital in preventing oxidative stress-related diseases . Studies have indicated its ability to reduce IC values against various oxidative stress markers. -
Potential Anticancer Activity :
Some studies suggest that this compound may possess anticancer properties, particularly against certain carcinoma cell lines. Its mechanism may involve induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The hydroxyl groups can form hydrogen bonds with target enzymes or receptors, enhancing binding affinity and specificity.
- Modulation of Signaling Pathways : Interaction with cellular signaling pathways may lead to altered gene expression related to inflammation and cancer progression .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid | CHNO | Methyl substitution at position 2 |
5-Hydroxymethyl-pyrimidine-4-carboxylic acid | CHNO | Hydroxymethyl group instead of dihydroxy |
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | CHNO | Thiophene substitution at position 2 |
These compounds differ primarily in their substitution patterns on the pyrimidine ring, affecting their biological activity and chemical reactivity.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound significantly inhibited COX-2 activity in vitro with an IC, comparable to celecoxib .
- Antioxidant Activity Assessment : In tests measuring antioxidant capacity using DPPH and ABTS assays, the compound showed promising results with IC values indicating strong radical scavenging abilities .
- Cell Viability Tests : In studies involving cancer cell lines such as MCF-7 and HeLa, the compound exhibited significant cytotoxic effects with IC values indicating effective inhibition of cell growth .
Properties
IUPAC Name |
5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-2(5(10)11)6-1-7-4(3)9/h1,8H,(H,10,11)(H,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRRDUISATZZSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716395 | |
Record name | 5-Hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52412-10-9 | |
Record name | 5-Hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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